2,4,5-Trichlorotoluene

Thermal properties Isomer separation Solid-state formulation

Researchers requiring isomer-specific trichlorotoluene for environmental monitoring or synthesis face challenges with surrogate compounds that differ in melting point (Δ>40°C), solubility, and metabolic pathway. 2,4,5-Trichlorotoluene (CAS 6639-30-1) provides: • Highest melting point (80-82°C) among commercial trichlorotoluene isomers, enabling solid-phase handling and crystallization-based purification • Experimentally anchored physicochemical parameters (LogP 4.56, solubility 2.33 mg/L) for accurate QSAR model calibration • Defined enzymatic reactivity profile (TecA monooxygenation) for biocatalyst engineering studies

Molecular Formula C7H5Cl3
Molecular Weight 195.5 g/mol
CAS No. 6639-30-1
Cat. No. B165455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichlorotoluene
CAS6639-30-1
Molecular FormulaC7H5Cl3
Molecular Weight195.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C7H5Cl3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
InChIKeyZCXHZKNWIYVQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichlorotoluene (CAS 6639-30-1): Physicochemical Profile and Isomer-Class Context for Procurement


2,4,5-Trichlorotoluene (CAS 6639-30-1, molecular formula C₇H₅Cl₃, molecular weight 195.47 g/mol) is a trichlorinated methylbenzene belonging to the aryl chloride class [1]. It is one of six constitutional isomers of trichlorotoluene, distinguished by the 2,4,5-substitution pattern of chlorine atoms on the aromatic ring [2]. The compound is a colorless to off-white crystalline solid at ambient temperature with a melting point of approximately 80–82 °C—notably the highest among commercially significant trichlorotoluene isomers [1][2]. It is produced industrially via directed electrophilic chlorination of para-chlorotoluene, achieving isomer-selective yields of ≥75% [3]. As a lipophilic (LogP 4.56), low-aqueous-solubility (2.33 mg/L at 25 °C) compound, it serves primarily as a synthetic intermediate and as a certified reference material for environmental residue analysis [4][5].

Why 2,4,5-Trichlorotoluene Cannot Be Substituted by Other Trichlorotoluene Isomers or Dichlorotoluene Analogs


Trichlorotoluene isomers and lower-chlorinated toluenes are not interchangeable for scientific or industrial applications because the specific chlorine substitution pattern governs multiple selection-critical properties simultaneously [1]. Among the six constitutional isomers, the 2,4,5-arrangement confers a melting point approximately 37–48 °C higher than the next most abundant isomers (2,3,4- at 42.9 °C, 2,3,6- at 43.0 °C, and 2,4,6- at 32.0 °C), directly impacting purification strategy, solid-state handling, and formulation compatibility [1]. In aqueous environmental partitioning, 2,4,5-trichlorotoluene exhibits solubility (2.33 mg/L) that is roughly 11-fold lower than its dichlorinated precursor 2,4-dichlorotoluene (26.2 mg/L) and approximately 83-fold higher than the fully chlorinated pentachlorotoluene (0.028 mg/L), placing it in a distinct hydrophobicity window that dictates its fate and transport modeling parameters differently from both lighter and heavier congeners [2]. Furthermore, the 2,4,5-substitution pattern dictates a unique enzymatic reactivity profile: TecA dioxygenase processes this isomer via methyl-group monooxygenation (yielding benzyl alcohol) rather than the aromatic ring dioxygenation observed for 1,2,4-substituted dichlorotoluenes, creating divergent biodegradation and metabolic pathways [3]. These three dimensions—thermal behavior, environmental partitioning, and metabolic fate—collectively mean that substituting an alternative chlorotoluene would invalidate key experimental or process assumptions.

2,4,5-Trichlorotoluene: Quantified Differentiation Evidence Against Closest Analogs and Isomers


Melting Point: 2,4,5-Trichlorotoluene Exhibits the Highest Melting Point Among All Trichlorotoluene Isomers, Enabling Crystallization-Based Purification and Solid-Phase Handling

Among the six trichlorotoluene constitutional isomers, 2,4,5-trichlorotoluene possesses a melting point of 79.95 °C (literature) to 82.4 °C (CAS PhysProp), which is 37.0–47.9 °C higher than the 2,4,6-isomer (32.0 °C) and 37.0–37.5 °C higher than the 2,3,4- (42.9 °C) and 2,3,6-isomers (42.95 °C) [1][2]. This thermal differentiation is the largest melting point gap within the isomer family, meaning that 2,4,5-trichlorotoluene can be isolated from isomer mixtures by fractional crystallization—a less energy-intensive separation than fractional distillation of isomers whose boiling points differ by only 3–5 °C (2,4,5-: 240.5 °C vs. 2,4,6-: 235.4 °C vs. 2,3,6-: 241.8 °C) [1]. The 2,4-dichlorotoluene analog, by contrast, is a liquid at room temperature (melting point −14 °C), making it entirely unsuitable for applications requiring solid-phase handling or crystalline formulation .

Thermal properties Isomer separation Solid-state formulation

Aqueous Solubility: 2,4,5-Trichlorotoluene Occupies a Specific Hydrophobicity Niche Between Dichlorotoluenes and Pentachlorotoluene, Dictating Environmental Fate Models

The aqueous solubility of 2,4,5-trichlorotoluene at 25 °C was determined as 2.33 ± 0.22 mg/L by generator column method with GC analysis [1]. This value is approximately 11.2-fold lower than 2,4-dichlorotoluene (26.2 ± 2.1 mg/L) and 10-fold lower than 2,6-dichlorotoluene (23.3 ± 0.81 mg/L), yet approximately 83-fold higher than pentachlorotoluene (0.028 ± 0.001 mg/L) [1]. When compared to the non-methylated analog 1,2,4-trichlorobenzene (36.5 ± 0.36 mg/L), 2,4,5-trichlorotoluene is 15.7-fold less soluble, highlighting the solubility-suppressing effect of the methyl substituent on the already trichlorinated ring [1]. This solubility ranking—dichlorotoluenes (23–26 mg/L) > 1,2,4-trichlorobenzene (36.5 mg/L) > 2,4,5-trichlorotoluene (2.33 mg/L) > pentachlorotoluene (0.028 mg/L)—demonstrates that 2,4,5-trichlorotoluene occupies a distinct and non-interchangeable position in hydrophobicity-based QSAR and environmental fate models [1].

Environmental partitioning Solubility Hydrophobicity

Enzymatic Regioselectivity: 2,4,5-Trichlorotoluene Undergoes Methyl-Group Monooxygenation, Unlike 2,4- and 2,5-Dichlorotoluenes That Undergo Ring Dioxygenation

In resting-cell assays using Ralstonia sp. strain PS12 expressing TecA tetrachlorobenzene dioxygenase, 2,4,5-trichlorotoluene (245TCT) was processed predominantly via monooxygenation of the methyl substituent, yielding the corresponding benzyl alcohol [1]. In contrast, 1,2,4-substituted analogs—specifically 2,4-dichlorotoluene, 2,5-dichlorotoluene, and 3,4-dichlorotoluene—underwent dioxygenation of the aromatic ring as the major or sole reaction, forming dihydrodihydroxy intermediates that were subsequently dehydrogenated to catechols [1]. This divergent reaction partitioning has functional consequences: only chlorotoluenes subject to predominant dioxygenation served as growth substrates for strain PS12, while monooxygenation of 2,4,5-trichlorotoluene channelled the compound into a dead-end pathway that did not support bacterial growth [1]. Follow-up protein engineering studies confirmed that substitutions at Phe366 and Leu272 of TecA could shift the site of oxidation of 2,4,5-trichlorotoluene only slightly, yielding trace amounts of 4,6-dichloro-3-methylcatechol, 3,6-dichloro-4-methylcatechol, and 3,4-dichloro-6-methylcatechol as new products, but the dominant reaction remained methyl monooxygenation [2].

Biodegradation Enzymatic oxidation Metabolic fate

Synthetic Selectivity: Patent-Directed Chlorination of para-Chlorotoluene Delivers ≥75% 2,4,5-Isomer, the Highest Isomeric Excess Achievable via Direct Electrophilic Route

US Patent 3,692,850 discloses a process for producing trichlorotoluene containing at least 75% of the 2,4,5-isomer by contacting para-chlorotoluene with chlorine in the presence of a metal sulfide catalyst or a ring-chlorination catalyst with a sulfur co-catalyst [1]. The crude product mixture typically contains 75–80% trichlorotoluene, 3–10% dichlorotoluene, and 5–20% tetrachlorotoluene; within the trichlorotoluene fraction, ≥75% is the 2,4,5-isomer, with the remainder being principally 2,3,4-trichlorotoluene [1]. This high isomeric excess is a direct consequence of the ortho/para-directing effect of the methyl group combined with the para-directing influence of the existing chlorine in the starting material, which steers electrophilic substitution preferentially to the 2- and 5-positions [1]. In contrast, direct chlorination of toluene yields a mixture of four isomers (2,3,4-, 2,3,6-, 2,4,5-, and 2,4,6-) with no single isomer exceeding approximately 30–40% yield, requiring subsequent isomer separation by fractional distillation or crystallization [2]. The patent-directed route thus provides a scalable entry to 2,4,5-trichlorotoluene with substantially reduced isomer-separation burden compared to the toluene chlorination route [1][2].

Synthetic accessibility Isomer selectivity Process chemistry

Henry's Law Constant and LogP: 2,4,5-Trichlorotoluene Exhibits Partitioning Behavior Distinct from Its Non-Methylated Trichlorobenzene Analog

The Henry's law solubility constant (Hscp) for 2,4,5-trichlorotoluene at 298.15 K is 6.6×10⁻³ mol/(m³Pa) based on experimental measurement by Oliver (1985), with estimated values ranging from 4.1×10⁻³ to 1.2×10⁻² mol/(m³Pa) across different QSPR methods [1]. Its octanol-water partition coefficient (LogP) is reported as 4.56 (SIELC) or 3.96 (ChemSrc estimate), compared to 4.02 for 1,2,4-trichlorobenzene [2][3]. The combination of moderately low Henry's constant and high LogP indicates that 2,4,5-trichlorotoluene partitions preferentially to organic phases (soil, sediment, biota) rather than air or water, with a predicted bioconcentration factor (logBCF) consistent with significant bioaccumulation potential [4]. While 1,2,4-trichlorobenzene shares a similar chlorine count, its lack of a methyl group results in a lower LogP (4.02) and an aqueous solubility approximately 15.7-fold higher, underscoring that the methyl substituent is a critical determinant of environmental partitioning behavior that cannot be modeled using trichlorobenzene surrogates [5].

Air-water partitioning Octanol-water partitioning Environmental fate

Ionization Energy: 2,4,5-Trichlorotoluene Displays a Higher Ionization Potential (8.80 eV) Than Representative Chlorobenzenes, Relevant to Mass Spectrometric Detection and Photochemical Reactivity

The gas-phase ionization energy of 2,4,5-trichlorotoluene, determined by photoelectron spectroscopy, is 8.80 eV [1]. While direct comparator data for other trichlorotoluene isomers under identical measurement conditions are not available in the same reference, class-level comparison with chlorobenzenes reveals that the methyl substitution lowers ionization energy relative to perchlorinated benzenes: 1,2,4-trichlorobenzene has an ionization energy of approximately 9.04 eV (NIST), and 1,2,4,5-tetrachlorobenzene is at 9.12 eV [1][2]. The lower IE of 2,4,5-trichlorotoluene relative to its non-methylated trichlorobenzene analog is consistent with the electron-donating effect of the methyl group, and this difference (ΔIE ≈ −0.24 eV) is analytically significant for electron ionization mass spectrometry (EI-MS), where differential fragmentation patterns and ionization efficiencies affect detectability and spectral library matching [1].

Ionization energy Mass spectrometry Photochemistry

Procurement-Relevant Application Scenarios for 2,4,5-Trichlorotoluene Based on Quantified Differentiation Evidence


Environmental Residue Analysis: Certified Reference Material for Chlorotoluene Monitoring in Marine Sediments and Biota

2,4,5-Trichlorotoluene has been deployed as a target analyte in environmental monitoring studies of the Maowei Sea (Guangxi, China) for distribution characteristics and ecological evaluation . Its aqueous solubility of 2.33 mg/L, LogP of 4.56, and Henry's law constant of 6.6×10⁻³ mol/(m³Pa) place it in a partitioning regime where it accumulates preferentially in sediment organic carbon and lipid-rich biota rather than remaining in the dissolved aqueous phase [1][2]. This partitioning behavior differs substantially from 1,2,4-trichlorobenzene (solubility 36.5 mg/L, LogP 4.02), meaning that certified reference standards of 2,4,5-trichlorotoluene—rather than trichlorobenzene surrogates—are required for accurate calibration of GC-MS and HPLC-UV methods targeting chlorotoluene residues in environmental matrices [1][2]. High-purity reference materials (100 µg/mL in methanol) are commercially available from suppliers such as HPC Standards GmbH and Toronto Research Chemicals for this purpose .

Synthetic Intermediate for Agrochemical and Pharmaceutical Building Blocks via Methyl Group Oxidation

The methyl group of 2,4,5-trichlorotoluene is susceptible to oxidation, enabling conversion to 2,4,5-trichlorobenzoic acid or 2,4,5-trichlorobenzoyl chloride—valuable intermediates in pesticide synthesis, dye production, and UV-absorbing compound manufacture . The patent-directed synthetic route (US 3,692,850) ensures that 2,4,5-trichlorotoluene is accessible with ≥75% isomeric purity directly from para-chlorotoluene, making it the most synthetically accessible trichlorotoluene isomer at scale [3]. The high melting point (~80 °C) of the compound facilitates purification by crystallization and enables solid-phase storage and handling in multi-step synthesis campaigns, unlike the liquid 2,4-dichlorotoluene analog (mp −14 °C) that would require different handling infrastructure [4]. For laboratories synthesizing trichlorinated benzoyl derivatives, procurement of the 2,4,5-isomer with a known impurity profile (principally 2,3,4-trichlorotoluene, ≤25%) allows rational specification of downstream purification requirements [3].

Biodegradation and Metabolic Fate Studies Requiring Isomer-Specific Substrate for TecA Dioxygenase Characterization

The TecA tetrachlorobenzene dioxygenase system of Ralstonia sp. PS12 processes 2,4,5-trichlorotoluene through a unique methyl monooxygenation pathway that differs fundamentally from the ring dioxygenation pathway observed for 2,4- and 2,5-dichlorotoluenes [5]. This substrate-dependent pathway bifurcation—dioxygenation versus monooxygenation—makes 2,4,5-trichlorotoluene an essential probe substrate for studying the structural determinants of TecA regioselectivity and for engineering dioxygenase variants with altered product spectra [5][6]. The monooxygenation product (benzyl alcohol) is a dead-end metabolite that does not support bacterial growth, contrasting with the growth-supporting catechol products from dichlorotoluene dioxygenation [5]. For laboratories engaged in biocatalyst engineering or microbial degradation pathway elucidation, using 2,4,5-trichlorotoluene rather than a surrogate dichlorotoluene is necessary because the enzymatic reaction type—not merely the rate—changes as a function of the chlorine substitution pattern [5].

Physicochemical Property Calibration Standard for QSAR/QSPR Model Development Across Chlorinated Aromatic Series

2,4,5-Trichlorotoluene occupies a specific and well-characterized position within the chlorobenzene-chlorotoluene congener series, with experimentally measured aqueous solubility (2.33 mg/L at 25 °C), Henry's law constant (6.6×10⁻³ mol/(m³Pa)), ionization energy (8.80 eV), and LogP (4.56) all available from primary literature or authoritative databases [1][7][8]. This compound fills a critical data gap between the dichlorotoluenes (solubility ~23–26 mg/L) and pentachlorotoluene (solubility 0.028 mg/L), providing a mid-range calibration point for hydrophobicity-based QSAR models that predict bioaccumulation, toxicity, and environmental transport [1]. The availability of temperature-dependent solubility data (5–45 °C) further enables enthalpy-of-solution estimation and temperature-corrected fate modeling [1]. For computational chemistry and environmental modeling groups, procuring 2,4,5-trichlorotoluene as a calibration standard allows model validation against a compound whose physicochemical parameters are experimentally anchored rather than purely predicted.

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